

Comparative Analysis of Shp2-IN-31 Crossreactivity with Alternative Phosphatase Inhibitors

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Compound of Interest		
Compound Name:	Shp2-IN-31	
Cat. No.:	B15615576	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phosphatase inhibitor **Shp2-IN-31** with other commercially available alternatives. This analysis focuses on cross-reactivity profiles, supported by experimental data, to aid in the selection of the most appropriate research tools for targeted SHP2 inhibition.

Shp2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of multiple signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT cascades.[1][2] Its role in cell growth, differentiation, and survival has made it a compelling target for therapeutic intervention, particularly in oncology.[3][4] The development of potent and selective inhibitors is crucial to minimize off-target effects and accurately dissect the biological functions of SHP2. This guide examines the selectivity of **Shp2-IN-31** in comparison to other notable SHP2 inhibitors.

Quantitative Comparison of Inhibitor Selectivity

The selectivity of a chemical inhibitor is a paramount consideration for its use as a research tool or therapeutic agent. The following tables summarize the inhibitory potency (IC50) of **Shp2-IN-31** and other representative SHP2 inhibitors against their intended target and other phosphatases.

Table 1: Potency of SHP2 Inhibitors Against Wild-Type SHP2



Compound	Туре	SHP2 IC50 (nM)
Shp2-IN-31	Allosteric	13
RMC-4550	Allosteric	1.55
TNO155	Allosteric	11
SHP099	Allosteric	70
NSC-87877	Active-Site	318

Table 2: Cross-reactivity Profile of SHP2 Inhibitors Against Other Phosphatases

Compound	Phosphatase	IC50 (nM)	Selectivity (Fold vs. SHP2)
Shp2-IN-31	SHP1	>10,000	>769
SHP2 (E76K mutant)	>10,000	>769	
RMC-4550	SHP1	>10,000	>6450
Panel of 14 other phosphatases	>10,000	>6450	
SHP099	Panel of 21 phosphatases (incl. SHP1)	No detectable activity	High
NSC-87877	SHP1	335	~1
PTP1B	1691	~5.3	

Note: Higher fold selectivity indicates greater specificity for SHP2.

The data clearly indicates that allosteric inhibitors like **Shp2-IN-31**, RMC-4550, and SHP099 exhibit significantly higher selectivity for SHP2 over other phosphatases, particularly the closely related SHP1, when compared to older active-site inhibitors like NSC-87877.[1][4] RMC-4550, in particular, has been extensively profiled against a broad panel of phosphatases and kinases and has shown exceptional selectivity. While comprehensive panel data for **Shp2-IN-31** is not



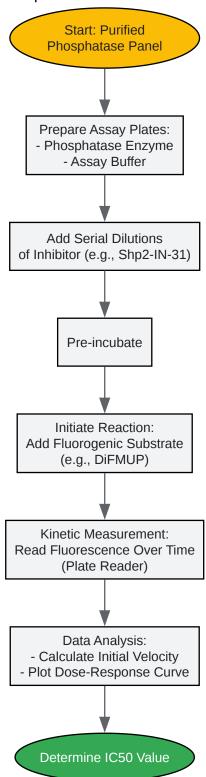
publicly available, its high selectivity against SHP1 and an oncogenic mutant of SHP2 suggests a favorable cross-reactivity profile, characteristic of modern allosteric inhibitors.

Signaling Pathways and Experimental Workflows

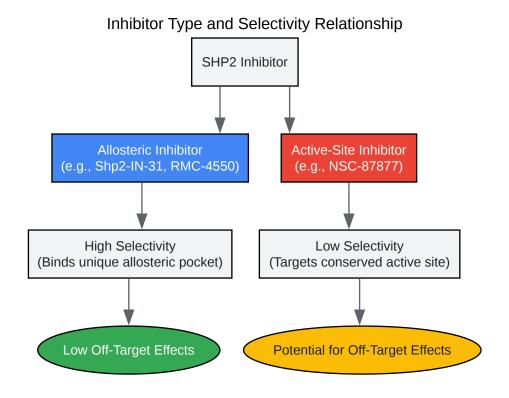
To understand the context of SHP2 inhibition, it is essential to visualize its role in cellular signaling.



Workflow for Phosphatase Inhibitor Selectivity Screening







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